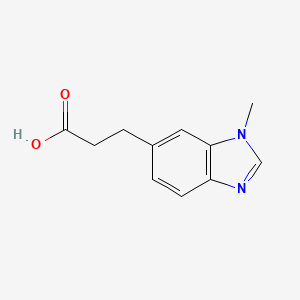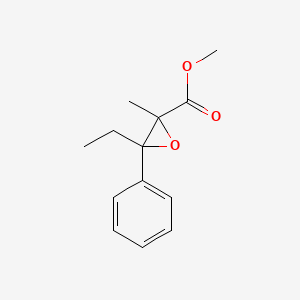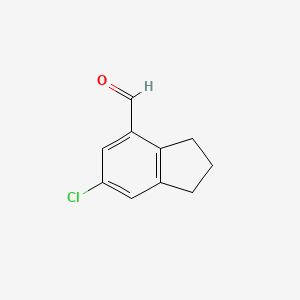
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyridine moiety, a piperidinylmethyl group, and an oxadiazole ring. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the fluorination of a pyridine derivative to obtain 5-fluoropyridine.
Preparation of the Piperidinylmethyl Intermediate: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction involving piperidine and an appropriate alkylating agent.
Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediates to form the 1,2,4-oxadiazole ring. This is typically achieved through a condensation reaction involving a nitrile oxide and an amidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the fluoropyridine ring.
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperidinylmethyl group may enhance the compound’s binding affinity to its targets, while the oxadiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
- 3-(5-Bromopyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
Uniqueness
Compared to its analogs, 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17Cl2FN4O |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C13H15FN4O.2ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;;/h1-2,8-9,15H,3-7H2;2*1H |
InChI Key |
XSNOQCYBHPTJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)











